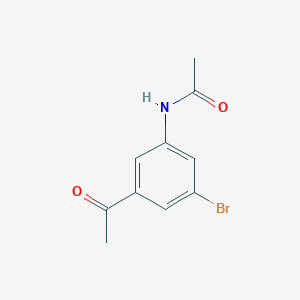
N-(3-Acetyl-5-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetyl-5-bromophenyl)acetamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 3-position and a bromine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Acetyl-5-bromophenyl)acetamide can be synthesized through the acetylation of m-bromoaniline with acetic anhydride. The reaction involves mixing m-bromoaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product. The crude product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(3-Acetyl-5-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include N-(3-Acetyl-5-aminophenyl)acetamide or N-(3-Acetyl-5-thiophenyl)acetamide.
Oxidation: Yields N-(3-Carboxy-5-bromophenyl)acetamide.
Reduction: Produces N-(3-Hydroxy-5-bromophenyl)acetamide.
Hydrolysis: Results in 3-Acetyl-5-bromoaniline and acetic acid.
科学的研究の応用
N-(3-Acetyl-5-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the biological activity of brominated aromatic compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable for developing new synthetic methodologies.
作用機序
The specific mechanism of action for N-(3-Acetyl-5-bromophenyl)acetamide is not well-documented. its effects are likely mediated through interactions with biological macromolecules, such as proteins or nucleic acids. The bromine atom and acetyl group may play roles in binding to target sites, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(3-Bromophenyl)acetamide: Lacks the acetyl group at the 3-position, which may affect its reactivity and biological activity.
N-(4-Bromophenyl)acetamide: The bromine atom is positioned differently, potentially altering its chemical properties and interactions.
N-(3-Acetylphenyl)acetamide: Does not have the bromine atom, which may influence its chemical reactivity and biological effects.
Uniqueness
N-(3-Acetyl-5-bromophenyl)acetamide is unique due to the presence of both the acetyl and bromine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
N-(3-acetyl-5-bromophenyl)acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChIキー |
YLRSEVKCNUOZMF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)Br)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


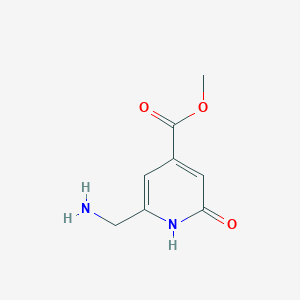
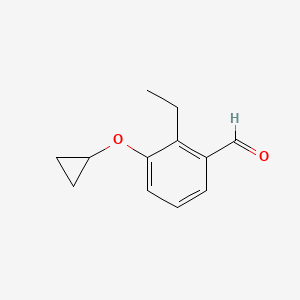
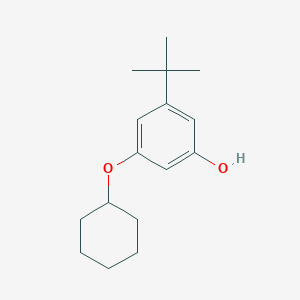



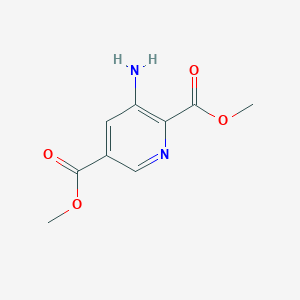

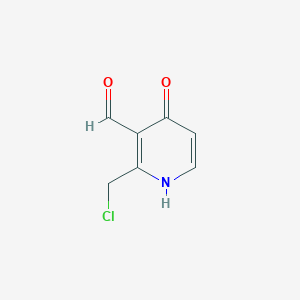
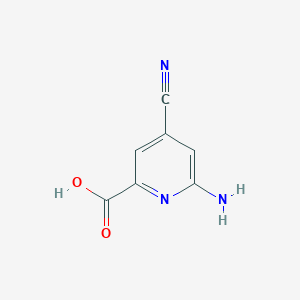
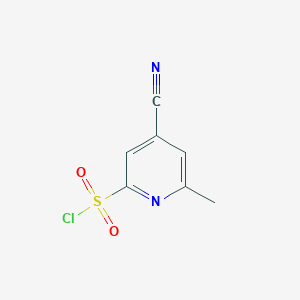
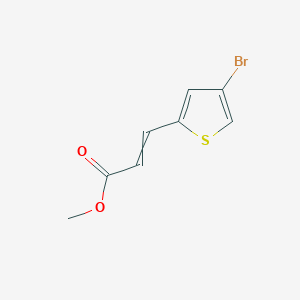
![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)

